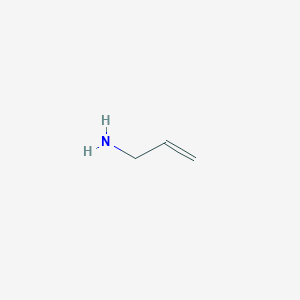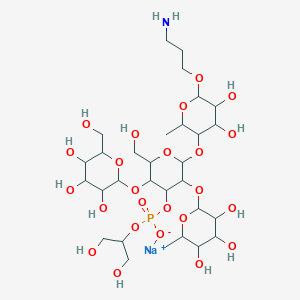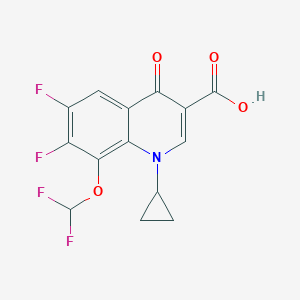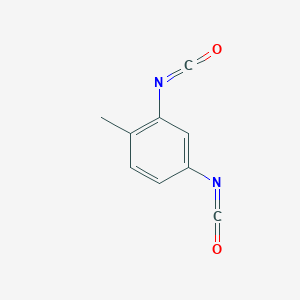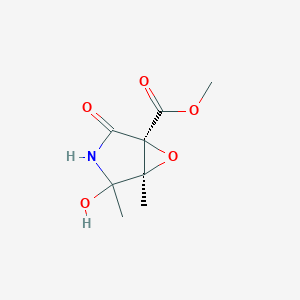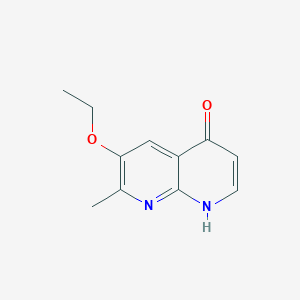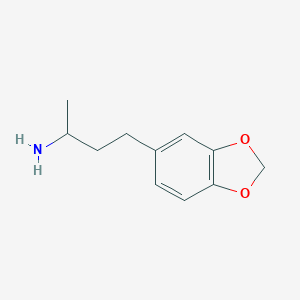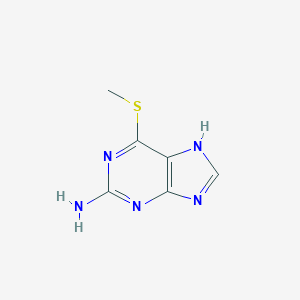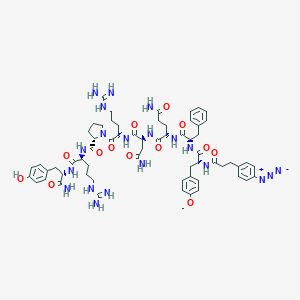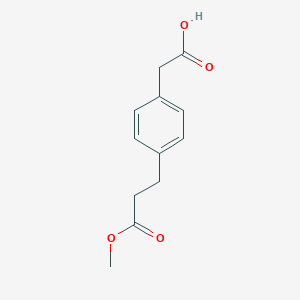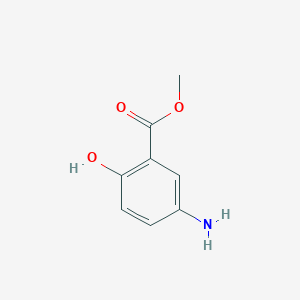
5-アミノ-2-ヒドロキシ安息香酸メチル
概要
説明
Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
科学的研究の応用
Methyl 5-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals
作用機序
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can subsequently influence its interaction with its targets .
Biochemical Pathways
For example, the quinoid nucleus of the benzoquinone, ubiquinone (coenzyme Q; Q), is derived from the shikimate pathway in bacteria and eukaryotic microorganisms .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its pharmacokinetic properties, have been reported .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 5-amino-2-hydroxybenzoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-hydroxybenzoate can be synthesized through the esterification of 5-aminosalicylic acid. One common method involves the reaction of 5-aminosalicylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated to 90°C for several hours to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 5-amino-2-hydroxybenzoate typically involves the use of oxalyl chloride and dimethylformamide (DMF) as reagents. The reaction is carried out at a controlled temperature of 60-65°C for 5-6 hours, followed by extraction with ethyl acetate to isolate the desired product .
化学反応の分析
Types of Reactions
Methyl 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 5-amino-2-hydroxybenzoate.
Reduction: Amines and other reduced forms.
Substitution: Various substituted esters and amides.
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-hydroxybenzoate: Similar structure but with different positional isomers.
Methyl 5-hydroxyanthranilate: Another derivative with a hydroxyl group at the 5-position.
Methyl 2,4-dihydroxybenzoate: Contains two hydroxyl groups at different positions
Uniqueness
Methyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
methyl 5-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHMQZOATZRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195416 | |
| Record name | Methyl 5-aminosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-75-3 | |
| Record name | Methyl 5-amino-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-aminosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-aminosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminosalicylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-amino-2-hydroxybenzoate in the synthesis of the azocompounds described in the paper?
A1: Methyl 5-amino-2-hydroxybenzoate serves as a key starting material in the synthesis of a series of azocompounds containing a methyl salicylate moiety. The researchers first convert Methyl 5-amino-2-hydroxybenzoate into its corresponding diazonium salt derivative (2) through nitrosation using NaNO2 in the presence of HCl []. This diazonium salt then reacts with various substituted imino or amino derivatives to yield the final substituted amino-pent-2-en-3-yl-diazenylbenzoate derivatives (4a-k) []. These synthesized azocompounds are then evaluated for their anticancer properties.
Q2: What spectroscopic data was used to characterize the synthesized compounds, including those derived from Methyl 5-amino-2-hydroxybenzoate?
A2: While the paper doesn't explicitly state the specific spectroscopic techniques used, it mentions that the structures of all synthesized compounds, including those derived from Methyl 5-amino-2-hydroxybenzoate, were elucidated by "elemental analysis and spectroscopic evidence" []. This typically suggests the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, elemental analysis data would confirm the elemental composition of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
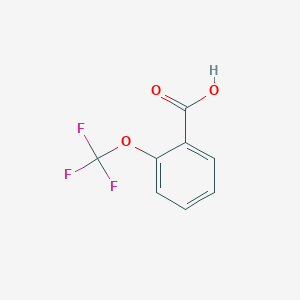
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
